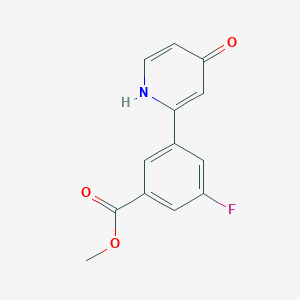
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid, or 6-APA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 252.32 g/mol and is soluble in water, ethanol, and chloroform. 6-APA has a melting point of 162-164°C and is stable under normal laboratory conditions. It is also known as 6-Aminopenicillanic acid, 6-APA, and 6-aminopenicillanic acid.
Applications De Recherche Scientifique
6-APA has been used in a variety of scientific research applications. It has been used to study the effects of antibiotics on bacteria, as well as to study the effects of antibiotics on the human body. 6-APA has also been used to study the effects of certain drugs on the body and to study the effects of certain hormones on the body. Additionally, 6-APA has been used to study the effects of certain drugs on the brain.
Mécanisme D'action
The mechanism of action of 6-APA is not yet fully understood. However, it is believed that 6-APA acts as an inhibitor of certain enzymes, such as β-lactamase. It is also thought to act as an inhibitor of certain transporters, such as the P-glycoprotein. Additionally, 6-APA is believed to act as an inhibitor of certain receptors, such as the P2X7 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APA are not yet fully understood. However, it is believed that 6-APA may act as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Additionally, 6-APA may act as an antioxidant and may also act as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-APA in laboratory experiments include its stability under normal laboratory conditions, its solubility in water, ethanol, and chloroform, and its ability to act as an inhibitor of certain enzymes, transporters, and receptors. The limitations of using 6-APA in laboratory experiments include its potential toxicity and its potential to cause adverse side effects.
Orientations Futures
For the use of 6-APA in scientific research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted on the potential toxicity of 6-APA and the potential for it to cause adverse side effects. Additionally, further studies could be conducted on the potential of 6-APA to be used as a drug delivery system. Finally, further studies could be conducted on the potential of 6-APA to be used as an adjuvant in vaccine formulations.
Méthodes De Synthèse
6-APA is synthesized through a two-step process. First, 3-methylthiophenol is reacted with sodium hydroxide to form 3-methylthiophenol sodium salt. This is then reacted with acetic anhydride and sodium acetate to form 6-APA.
Propriétés
IUPAC Name |
6-amino-3-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEBIJOYEKCFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














